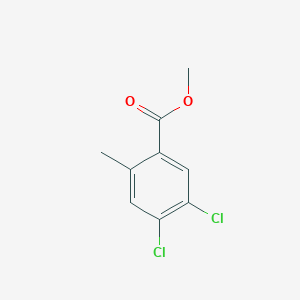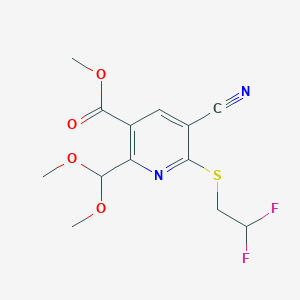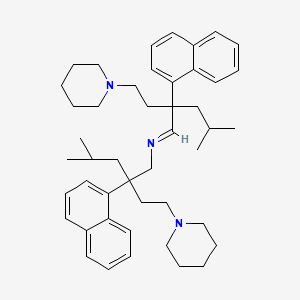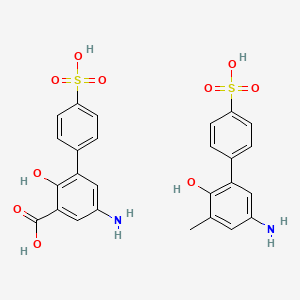
Methyl 4,5-dichloro-2-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,5-dichloro-2-methylbenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two chlorine atoms and a methyl group attached to a benzene ring, with an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 4,5-dichloro-2-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 4,5-dichloro-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,5-dichloro-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The ester functional group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or thiolates in polar aprotic solvents.
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Products include 4,5-dichloro-2-methylbenzylamine or 4,5-dichloro-2-methylbenzenethiol.
Oxidation: 4,5-dichloro-2-methylbenzoic acid.
Reduction: 4,5-dichloro-2-methylbenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
Methyl 4,5-dichloro-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which methyl 4,5-dichloro-2-methylbenzoate exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,4-dichlorobenzoate
- Methyl 3,5-dichlorobenzoate
- Methyl 2,5-dichlorobenzoate
Uniqueness
Methyl 4,5-dichloro-2-methylbenzoate is unique due to the specific positioning of the chlorine atoms and the methyl group on the benzene ring. This structural arrangement can influence its reactivity and the types of reactions it undergoes, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C9H8Cl2O2 |
|---|---|
Molekulargewicht |
219.06 g/mol |
IUPAC-Name |
methyl 4,5-dichloro-2-methylbenzoate |
InChI |
InChI=1S/C9H8Cl2O2/c1-5-3-7(10)8(11)4-6(5)9(12)13-2/h3-4H,1-2H3 |
InChI-Schlüssel |
WWBCYSXGLRRAIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C(=O)OC)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,1-Dideuterio-2,2-bis[dideuterio(deuteriooxy)methyl]propane-1,3-diol](/img/structure/B13403474.png)
![2-Chloro-2-[2-[4-chloro-2-(2-chlorobenzoyl)phenyl]diazenyl]-N,N-dimethyl-3-oxo-butanamide](/img/structure/B13403476.png)
![azane;6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13403483.png)


![(3aR,4R,5R,6aS)-4-[3-(Ethyleneketal)decanyl]hexahydro-5-hydroxy-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B13403510.png)




![N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methyl-3-(methylthio)propanamide](/img/structure/B13403532.png)

